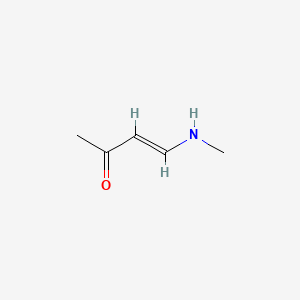

(E)-4-Methylamino-but-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

(E)-4-(methylamino)but-3-en-2-one |

InChI |

InChI=1S/C5H9NO/c1-5(7)3-4-6-2/h3-4,6H,1-2H3/b4-3+ |

InChI Key |

FMNOCGZHRUSUJS-ONEGZZNKSA-N |

Isomeric SMILES |

CC(=O)/C=C/NC |

Canonical SMILES |

CC(=O)C=CNC |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of E 4 Methylamino but 3 En 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a powerful tool for the structural elucidation of (E)-4-Methylamino-but-3-en-2-one in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating groups within the enaminone system. The presence of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen significantly deshields the N-H proton, resulting in a downfield chemical shift.

The vinyl protons are expected to appear as doublets due to coupling with each other. The coupling constant between these protons would confirm the (E)-configuration of the double bond. The methyl protons on the nitrogen and the acetyl group will appear as singlets, with their chemical shifts being characteristic of their respective electronic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | 10.0 - 12.0 | br s |

| C(3)-H | 5.0 - 5.5 | d |

| C(4)-H | 7.0 - 7.5 | d |

| N-CH₃ | 2.8 - 3.2 | s |

Note: The predicted values are based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C-2) is expected to be the most deshielded, appearing at a significant downfield chemical shift. The carbons of the double bond (C-3 and C-4) will have distinct chemical shifts due to the influence of the amino and carbonyl groups. The methyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 25 - 30 |

| C-2 | 190 - 200 |

| C-3 | 90 - 100 |

| C-4 | 160 - 170 |

Note: The predicted values are based on the analysis of structurally similar compounds.

Investigation of Carbon-Carbon Spin-Spin Coupling (J(CC)) in the Enaminone Core

The measurement of one-bond and long-range carbon-carbon spin-spin coupling constants (¹J(CC) and ⁿJ(CC)) in the enaminone core can provide detailed information about the bonding and hybridization within the molecule. The magnitude of ¹J(C=C) is indicative of the bond order of the double bond. In the enaminone system, delocalization of the nitrogen lone pair into the carbonyl group can affect the bond orders and, consequently, the J(CC) values.

Long-range couplings, such as ²J(C,C) and ³J(C,C), are valuable for confirming the connectivity and stereochemistry of the molecule. For instance, the ³J(C,C) across the double bond would be expected to be larger for the (E)-isomer compared to the (Z)-isomer.

Application of Gauge Including Atomic Orbitals (GIAO) for Theoretical NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbitals (GIAO) method is a computational approach used to predict NMR chemical shifts with a high degree of accuracy. rsc.orgnih.govmodgraph.co.ukosti.gov This method, often employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. rsc.orgnih.govmodgraph.co.ukosti.gov The calculated shielding values can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations can be used to:

Confirm the assignment of experimental ¹H and ¹³C NMR spectra.

Investigate the effects of conformational changes on chemical shifts.

Predict the NMR spectra of related, yet unsynthesized, compounds.

The accuracy of GIAO-predicted chemical shifts is dependent on the level of theory and the basis set used in the calculation. rsc.orgosti.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.

Analysis of N-H Stretching Frequencies and Their Correlation with Intramolecular Hydrogen Bonding

A key feature in the vibrational spectrum of this compound is the N-H stretching vibration. In the absence of hydrogen bonding, the N-H stretch would be expected to appear in the range of 3400-3500 cm⁻¹. However, due to the strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen, this band is significantly broadened and shifted to a lower frequency, typically in the range of 3200-3000 cm⁻¹. nih.gov

The strength of this hydrogen bond can be correlated with the magnitude of the redshift of the N-H stretching frequency. nih.gov A larger shift to lower wavenumbers indicates a stronger hydrogen bond. This intramolecular hydrogen bond contributes to the planarity and stability of the enaminone system. Studies on similar compounds have shown a good correlation between the experimental N-H stretching frequency and the N···O distance determined from theoretical calculations. nih.gov

Table 3: Characteristic Vibrational Frequencies for Enaminone Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (H-bonded) | 3200 - 3000 | Broad, Medium |

| C=O Stretch | 1650 - 1630 | Strong |

| C=C Stretch | 1580 - 1550 | Strong |

Note: The values are based on the analysis of structurally similar compounds.

Experimental Verification and Theoretical Prediction of Vibrational Modes

Theoretical calculations, often employing methods like B3LYP with a 6-31G(d,p) basis set, are used to compute the vibrational frequencies and intensities. conicet.gov.ar These calculated spectra can then be compared with experimental data for validation. For 4-methylamino-3-penten-2-one, a good agreement between the calculated and experimental Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra has been reported. nih.gov This suggests that similar computational approaches would yield reliable predictions for this compound.

The key vibrational modes for this class of compounds include the N-H stretching, C=O stretching, C=C stretching, and various bending and deformation modes of the methyl and methylene (B1212753) groups. The presence of the intramolecular hydrogen bond significantly influences the N-H stretching frequency, typically causing a red shift (lower frequency) and broadening of the corresponding absorption band in the IR spectrum.

Table 1: Predicted Key Vibrational Frequencies for this compound (based on data from analogous compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H stretch (hydrogen-bonded) | 3200 - 3400 | Medium, Broad |

| C-H stretch (aliphatic) | 2900 - 3000 | Medium |

| C=O stretch | 1600 - 1650 | Strong |

| C=C stretch | 1550 - 1600 | Strong |

| N-H bend | 1500 - 1550 | Medium |

| C-H bend (methyl) | 1350 - 1450 | Medium |

Note: This table is illustrative and based on data from similar compounds. Actual experimental values may vary.

Potential Energy Distribution (PED) Analysis for Band Assignment

A crucial step in the analysis of vibrational spectra is the unambiguous assignment of the observed absorption bands to specific molecular motions. Potential Energy Distribution (PED) analysis is a computational method used for this purpose. nih.gov PED calculations quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration.

For complex molecules, vibrational modes are often coupled, meaning a single absorption band can arise from a combination of different motions. PED analysis helps to disentangle these contributions and provide a detailed description of the vibrational character of each band. For instance, in the case of 4-methylamino-3-penten-2-one, PED analysis has been instrumental in assigning the various stretching and bending modes of the molecule, including those of the methyl groups and the enaminone backbone. nih.gov A similar analysis for this compound would be essential for a definitive assignment of its experimental IR and Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Experimental Absorption Profiles and Theoretical Assignment of Electronic Transitions (e.g., π→π transitions)*

The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions arising from π→π* transitions within the conjugated enaminone system. nih.gov These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the nitrogen lone pair also allows for n→π* transitions, which are typically weaker and occur at longer wavelengths. researchgate.net

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are a powerful tool for predicting the electronic absorption spectra and assigning the nature of the electronic transitions. conicet.gov.armdpi.com Studies on similar conjugated systems have shown that TD-DFT calculations can accurately predict the absorption maxima (λ_max) and the oscillator strengths of the electronic transitions. researchgate.net

For this compound, the main absorption band is anticipated in the UV region, characteristic of a π→π* transition. The exact position of this band can be influenced by the solvent polarity. conicet.gov.ar

Table 2: Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength Range (nm) | Nature of Transition |

| π→π | 250 - 350 | Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) |

| n→π | 350 - 450 | Non-bonding orbital to Lowest Unoccupied Molecular Orbital (LUMO) |

Note: This table presents expected ranges based on general principles and data from related molecules. Specific experimental values are required for confirmation.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Validation of Experimental Geometries with Theoretical Calculations

While no specific crystal structure for this compound was found in the reviewed literature, studies on analogous enaminone and chalcone (B49325) structures provide a clear picture of what to expect. researchgate.netresearchgate.net X-ray diffraction analysis would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles.

A crucial aspect of such a study would be the validation of the experimental geometry with theoretical calculations. researchgate.net This involves performing geometry optimization of the molecule in the gas phase using methods like DFT. nih.gov A comparison of the bond lengths and angles from the X-ray structure with the calculated values provides insight into the effects of crystal packing forces on the molecular geometry. rsc.org For many organic molecules, a good correlation is observed between the experimental solid-state geometry and the theoretically predicted gas-phase geometry, indicating that intermolecular interactions in the crystal have a minor influence on the molecular structure. researchgate.net

In the case of this compound, X-ray crystallography would be expected to confirm the E configuration about the C=C double bond and provide precise measurements of the intramolecular hydrogen bond between the N-H group and the carbonyl oxygen.

Theoretical and Computational Investigations of E 4 Methylamino but 3 En 2 One

Electronic Structure and Reactivity Descriptors

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. nih.gov This approach, developed by Robert S. Mulliken, partitions the total electron population among the various atoms. The calculation is based on the linear combination of atomic orbitals (LCAO) molecular orbital theory. nih.gov

The analysis provides a numerical value for the net charge on each atom, offering insights into the electronic distribution and potential sites for electrophilic or nucleophilic attack. It is important to note that Mulliken charges are sensitive to the choice of basis set used in the calculation and represent one of several methods for estimating atomic charges. nih.gov

For (E)-4-Methylamino-but-3-en-2-one, the distribution of atomic charges is significantly influenced by the presence of electronegative oxygen and nitrogen atoms, as well as the conjugated π-system. The oxygen atom of the carbonyl group is expected to carry the most negative charge, while the nitrogen atom of the methylamino group will also exhibit a negative charge, though to a lesser extent. The hydrogen atom involved in the intramolecular hydrogen bond (N-H···O) will have a notable positive charge. The carbon atoms within the conjugated system will have varying charges reflecting the electron-donating effect of the methylamino group and the electron-withdrawing effect of the carbonyl group.

Table 1: Illustrative Mulliken Atomic Charges for this compound

| Atom | Atomic Charge (e) |

| O(1) | -0.550 |

| N(5) | -0.450 |

| C(2) | +0.350 |

| C(3) | -0.250 |

| C(4) | +0.200 |

| H(N) | +0.300 |

Note: The values in this table are illustrative and representative of the expected charge distribution based on the principles of Mulliken population analysis. Actual values will vary depending on the computational method and basis set employed.

Dipole Moment Calculations and Molecular Polarity

The dipole moment of a molecule is a measure of the net molecular polarity, which arises from the uneven distribution of electron density. nih.govrsc.org It is a vector quantity, having both magnitude and direction. github.io For a molecule to have a net dipole moment, it must possess polar bonds and have a molecular geometry that does not result in the cancellation of these individual bond dipoles. rsc.orgfunctmaterials.org.ua

The presence of the intramolecular hydrogen bond and the conjugated system in this compound results in a significant separation of charge, leading to a notable molecular dipole moment. This indicates that the molecule is polar. The magnitude of the calculated dipole moment provides a quantitative measure of this polarity. A higher dipole moment suggests a greater charge separation and stronger interactions with polar solvents and electric fields.

Table 2: Calculated Dipole Moment for a Related Compound

| Compound | Computational Method | Dipole Moment (Debye) |

| 4-(dimethylamino)benzaldehyde | B3LYP/6-311++G(d,p) | 5.34 |

Note: This table provides a reference value for a structurally related molecule to illustrate the expected magnitude of the dipole moment. The actual calculated value for this compound may vary.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited-state properties of molecules. youtube.comscispace.com It allows for the prediction of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry, and oscillator strengths, which are related to the intensity of electronic transitions observed in absorption spectra. youtube.comnih.gov

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, such as π→π* and n→π* transitions. The π→π* transitions are typically associated with the conjugated system, while n→π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms. The results of TD-DFT calculations are instrumental in interpreting the molecule's UV-Vis absorption spectrum. nih.gov

Studies on similar molecules, such as 4-phenylamino-3-penten-2-one, have utilized TD-DFT to analyze their electronic spectra and assign the observed absorption bands to specific electronic transitions. These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into how structural modifications might alter the photophysical properties of the molecule.

Table 3: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.80 | 326 | 0.50 | HOMO → LUMO (π→π) |

| S2 | 4.50 | 275 | 0.15 | HOMO-1 → LUMO (n→π) |

Note: This table presents representative data based on typical TD-DFT calculations for molecules with similar chromophores. The values are for illustrative purposes.

Intramolecular Interactions and Stabilizing Effects

Natural Bond Orbital (NBO) Analysis of Hyperconjugation and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, a phenomenon known as hyperconjugation. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2).

In this compound, significant electron delocalization occurs through the conjugated system. The lone pair on the nitrogen atom (n(N)) donates electron density into the antibonding π* orbital of the adjacent C=C bond, and this delocalization extends to the antibonding π* orbital of the C=O bond. This delocalization is a key factor in the stability of the molecule. The intramolecular hydrogen bond (N-H···O) also involves hyperconjugative interactions, primarily the donation of electron density from the oxygen lone pair (n(O)) to the antibonding σ* orbital of the N-H bond.

Table 4: NBO Analysis of Key Donor-Acceptor Interactions in a Related Enaminone

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(N) | π(C=C) | 50.2 |

| π(C=C) | π(C=O) | 25.8 |

| n(O) | σ*(N-H) | 11.25 |

Note: The data in this table is based on calculations for 3-methyl-4-amino-3-penten-2-one and serves as a representative example of the hyperconjugative interactions in this class of molecules.

Atoms in Molecules (AIM) Theory for Characterizing Intramolecular Bonding

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density topology to characterize chemical bonding. ruc.dk A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the nature of the chemical bond.

For the intramolecular hydrogen bond (N-H···O) in this compound, AIM analysis can confirm the presence of a bond path between the hydrogen and oxygen atoms. The values of ρ(BCP) and ∇²ρ(BCP) are used to classify the interaction. For hydrogen bonds, a positive value of ∇²ρ(BCP) is typically observed, indicating a closed-shell interaction, which is characteristic of electrostatic interactions and hydrogen bonds. The magnitude of ρ(BCP) correlates with the strength of the bond.

Table 5: AIM Parameters for the Intramolecular Hydrogen Bond BCP in a Related Enaminone

| Parameter | Value |

| Electron Density, ρ(BCP) (a.u.) | 0.027 |

| Laplacian of Electron Density, ∇²ρ(BCP) (a.u.) | +0.095 |

Note: The data presented is for the N-H···O intramolecular hydrogen bond in 3-methyl-4-amino-3-penten-2-one and is representative of the values expected for this compound.

Quantitative Assessment of Intramolecular Hydrogen Bond Strength (e.g., N-H···O)

The strength of the intramolecular hydrogen bond (IHB) in this compound is a critical factor in determining its structure, stability, and chemical properties. Several computational methods can be used to estimate the energy of this interaction. One common approach is the "related rotamers method," where the energy of the conformer with the IHB is compared to the energy of a conformer where the hydrogen bond is broken by rotation around a single bond.

The strength of the N-H···O hydrogen bond in this molecule is enhanced by the resonance within the six-membered ring formed by the hydrogen bond. This phenomenon is known as Resonance-Assisted Hydrogen Bonding (RAHB). The electron delocalization within the conjugated system increases the acidity of the N-H proton and the basicity of the carbonyl oxygen, leading to a stronger hydrogen bond.

Computational studies on 4-methylamino-3-penten-2-one have shown that the ketoamine conformer, which allows for the formation of the N-H···O IHB, is significantly more stable than other possible conformers. The calculated N···O distance is a geometric indicator of the hydrogen bond strength, with shorter distances generally implying stronger bonds.

Table 6: Calculated Intramolecular Hydrogen Bond Parameters for a Related Enaminone

| Parameter | Value |

| N···O distance (Å) | 2.622 - 2.670 |

| Hydrogen Bond Energy (kcal/mol) | ~11 |

Note: The N···O distance is from calculations on 4-methylamino-3-penten-2-one. The hydrogen bond energy is an estimated value for a similar enaminone system.

Advanced Mechanistic Computational Studies

Modern computational chemistry offers a powerful lens to scrutinize the complex processes of bond formation and cleavage that define a chemical reaction. For this compound, these methods can predict its reactivity, regioselectivity, and the energetic profiles of its potential reaction pathways.

Molecular Electron Density Theory (MEDT) has emerged as a modern paradigm for understanding chemical reactivity, positing that the capacity of the electron density to change, rather than molecular orbital interactions, is the primary driver of a reaction. mdpi.comnih.gov This theory analyzes the changes in electron density along a reaction coordinate to provide a detailed picture of the molecular mechanism. mdpi.comnih.gov

For β-enaminones like this compound, MEDT can be employed to study their participation in various reactions, such as cycloadditions. The theory allows for the characterization of the electronic structure of the reactants and the transition states. The global and local reactivity indices derived from Conceptual Density Functional Theory (CDFT), a key tool within MEDT, can predict the electrophilic and nucleophilic behavior of different atomic sites within the molecule.

In a typical cycloaddition reaction involving a β-enaminone, MEDT analysis would focus on the flow of electron density between the enaminone and the other reactant. The Global Electron Density Transfer (GEDT) at the transition state is a crucial parameter, indicating the polar nature of the reaction. A significant GEDT value suggests a highly polar, and often asynchronous, mechanism. For instance, in a hypothetical [3+2] cycloaddition reaction, the analysis might reveal that the formation of one new bond precedes the other, a detail that is critical for understanding the stereochemical outcome of the reaction. researchgate.netmdpi.com

Table 1: Conceptual DFT Reactivity Indices for a Representative β-Enaminone System

| Index | Value (eV) | Interpretation |

| Electronic Chemical Potential (μ) | -3.2 | Tendency to escape from the system |

| Chemical Hardness (η) | 5.8 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 0.88 | Electrophilic character |

| Global Nucleophilicity (N) | 3.5 | Nucleophilic character |

Note: These are representative values for a generic β-enaminone system and are used for illustrative purposes.

The Bond Evolution Theory (BET) provides a powerful framework for understanding the sequence of bond-forming and bond-breaking events along a reaction pathway. rsc.org It achieves this by analyzing the topological changes of the Electron Localization Function (ELF). cdnsciencepub.com The ELF is a function of the electron density that allows for the visualization of electron localization in molecular systems, providing a clear picture of core electrons, lone pairs, and bonding regions. cdnsciencepub.com

For a reaction involving this compound, the ELF analysis begins with the characterization of the electronic structure of the ground state of the reactants. As the reaction proceeds along the intrinsic reaction coordinate (IRC), the evolution of the ELF basins (regions of localized electron density) is monitored. The points at which the number and nature of these basins change are known as catastrophes, and they signify key events in the bond reorganization process. rsc.org

For example, in a cycloaddition reaction, the BET analysis can pinpoint the exact moment a C-C bond begins to form. This is typically observed through the merging of two monosynaptic basins (representing pseudoradical centers) into a single disynaptic basin (representing the new covalent bond). mdpi.com This level of detail allows for a precise description of the reaction's concertedness or asynchronicity. rsc.org If the formation of the two new bonds in a cycloaddition occurs in separate, distinct steps in the BET analysis, the mechanism is defined as stepwise or highly asynchronous. mdpi.com

Table 2: Key Events in a Hypothetical Cycloaddition Reaction of a β-Enaminone as Revealed by BET/ELF Analysis

| IRC Point (amu1/2Bohr) | Event | Description |

| 0.0 | Reactants | Initial state of separated reactants. |

| -1.5 | Formation of Pseudoradical Centers | Depopulation of π-bonding basins and appearance of monosynaptic basins on the reacting carbon atoms. |

| -0.8 | First C-C Bond Formation | Merging of two monosynaptic basins into a disynaptic basin, indicating the formation of the first covalent bond. |

| -0.2 | Second C-C Bond Formation | Formation of the second covalent bond through a similar merging of basins. |

| -3.0 | Product | Final state with the newly formed ring. |

Note: The IRC points and descriptions are illustrative for a generic cycloaddition reaction involving a β-enaminone and are intended to demonstrate the type of information obtained from a BET/ELF analysis.

Synthetic Applications and Derivatives in Organic Synthesis

(E)-4-Methylamino-but-3-en-2-one as a Versatile Building Block

This compound, an enaminone, serves as a highly adaptable starting material in numerous organic reactions. The conjugated system of an amine, an alkene, and a carbonyl group provides multiple reactive sites. This allows it to react with a variety of electrophiles and nucleophiles, leading to the synthesis of diverse acyclic, carbocyclic, and heterocyclic structures. researchgate.net The reactivity of enaminones like this compound makes them crucial intermediates in the preparation of novel drug candidates, often exhibiting low toxicity and stability under physiological pH conditions. researchgate.net

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The utility of this compound is particularly evident in its role as a precursor for a variety of heterocyclic compounds. These ring systems are fundamental components of many natural products and pharmaceutically active molecules.

Pyrrolidine-2,3-dione (B1313883) Derivatives

This compound and its derivatives are instrumental in the synthesis of pyrrolidine-2,3-diones. These five-membered heterocyclic rings are important intermediates for creating nitrogen-containing compounds with a broad spectrum of biological activities. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For instance, a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones were synthesized through a reversible transimination reaction involving pyrrolidine-2,3-dione derivatives and methylamine (B109427), achieving yields of 80 to 92%. beilstein-journals.orgbeilstein-journals.org The structure of these compounds has been confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction. beilstein-journals.org

In some synthetic pathways, the reaction of 1,4,5-trisubstituted pyrrolidine-2,3-diones with methylamine leads to the substitution of a group at the exocyclic sp2-hybridized carbon atom, forming 4-(1-methylamino)ethylidene derivatives. beilstein-journals.org These pyrrolidine-2,3-dione derivatives have been investigated for their potential as anti-inflammatory agents by examining their ability to inhibit nitric oxide (NO) production. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Methylamine | 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | 80-92 |

Pyridinone and Other Nitrogen-Containing Heterocycles

This compound and similar enaminones are key precursors in the synthesis of pyridinones and other nitrogenous heterocycles. The synthesis of multifunctionalized 2,3-dihydro-4-pyridones and 4-pyridones can be achieved through the reaction of carbamoylated enaminones with aldehydes. nih.gov This domino reaction, often promoted by piperidine, can produce dihydropyridones in yields ranging from 38% to 90%. nih.gov These dihydropyridones can be further transformed into 1,2,6-trisubstituted 4-pyridone-3-carboxamides via oxidative aromatization. nih.gov

The synthesis of pyridinone derivatives can also be approached through various other strategies, such as the cyclization of β-amino-ynone intermediates catalyzed by gold. organic-chemistry.org Enaminones can also react with different active methylene (B1212753) reagents to yield novel pyridine (B92270) derivatives. tsijournals.com Furthermore, reactions with hydrazine (B178648) or phenylhydrazine (B124118) can produce pyrazoles, and reaction with guanidine (B92328) can lead to pyrimidine (B1678525) derivatives. tsijournals.com

| Reactants | Catalyst/Promoter | Product | Yield (%) |

| Carbamoylated enaminones, Aldehydes | Piperidine | Multifunctionalized dihydropyridones | 38-90 |

| Enaminone, Active methylene reagents | - | Pyridine derivatives | Not specified |

| Enaminone, Hydrazine/Phenylhydrazine | - | Pyrazoles | Not specified |

| Enaminone, Guanidine | - | Pyrimidine derivative | Not specified |

Pyran-Containing Molecular Frameworks

While the primary application of this compound is in the synthesis of nitrogen-containing heterocycles, enaminones can also be utilized in the formation of pyran-containing structures. For example, the reaction of an enaminone with hippuric acid in acetic anhydride (B1165640) has been reported to yield a pyranone derivative. tsijournals.com

Development of Highly Functionalized Enaminone Derivatives

The versatility of this compound extends to the development of more complex and highly functionalized enaminone derivatives. These derivatives can be synthesized through various reactions, such as the condensation of ketones with dimethylformamide-dimethylacetal (DMF-DMA). tsijournals.comresearchgate.net The resulting enaminones can then undergo further reactions to introduce additional functional groups. For instance, an enaminone can react with DMF-DMA to produce a dienaminone. tsijournals.com

The synthesis of deuterated enaminones has also been explored. Monodeuterated enaminones can be synthesized from methyl ketones and deuterated methyl formate (B1220265) (DCO2Me) with high isotopic fidelity. nih.gov This is significant for developing pharmaceutical agents with modified metabolic profiles, as the substitution of deuterium (B1214612) for hydrogen can affect oxidation by enzymes like aldehyde oxidase. nih.gov

Role in Catalysis: Potential as Ligands for Metal Complexes

Enaminone derivatives have the potential to act as ligands for metal complexes, which can then be used as catalysts in various chemical transformations. The nitrogen and oxygen atoms in the enaminone structure can coordinate with a metal center. While specific research on this compound as a ligand is not extensively detailed in the provided context, the general principle of using molecules with donor atoms like nitrogen and oxygen to form catalytic metal complexes is well-established. nih.gov

For example, transition metal complexes with pincer ligands containing nitrogen and phosphorus donor atoms have been shown to be effective catalysts for reactions like the hydrodefluorination of pyridines. rsc.org The electronic and steric properties of the ligand are crucial for the catalytic activity and selectivity of the metal complex. nih.gov The ability to modulate the ligand structure, as is possible with enaminone derivatives, offers a way to fine-tune the performance of these catalysts. The development of catalysts based on main-group metals is also an area of growing interest, where ligands play a key role in enabling catalytic activity. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions Pertaining to (E)-4-Methylamino-but-3-en-2-one

This compound, a simple acyclic enaminone, has been instrumental in fundamental studies of enaminone reactivity and structure. Enaminones like this exist predominantly in the keto-enamine tautomeric form, stabilized by strong intramolecular hydrogen bonding and resonance, which contributes to their unique chemical properties that are distinct from simple ketones. rsc.org

Key academic contributions have centered on its synthesis and utility as a synthetic intermediate. The most common and general method for the synthesis of such enaminones involves the condensation reaction between a 1,3-dicarbonyl compound, in this case, acetylacetone (B45752), and a primary amine, methylamine (B109427). rsc.orgresearchgate.net This straightforward synthesis makes it a readily accessible building block for more complex molecular architectures.

The reactivity of the enaminone system is characterized by its ambident nucleophilicity, with potential reaction sites at the nitrogen, the α-carbon, and the carbonyl oxygen. However, it also possesses two electron-deficient centers at the carbonyl carbon (C-2) and the β-carbon (C-4), allowing for reactions with both electrophiles and nucleophiles. researchgate.net This dual reactivity has been exploited in the synthesis of a wide variety of heterocyclic compounds, which remains a cornerstone of its academic contribution. acgpubs.org Research has demonstrated the utility of enaminones in constructing heterocycles like pyrazoles, isoxazoles, pyridines, and pyrimidines. acgpubs.orgresearchgate.net

While specific studies focusing solely on this compound are often integrated into broader studies of enaminone chemistry, its fundamental structure serves as a model for understanding the electronic and steric influences on the regioselectivity of its reactions.

Table 1: Key Research Areas for this compound

| Research Area | Key Findings and Contributions | Representative References |

| Synthesis | Primarily synthesized via the condensation of acetylacetone and methylamine. Catalytic methods using agents like lanthanum trichloride (B1173362) or ceric ammonium (B1175870) nitrate (B79036) have been developed to improve yields and reaction conditions. acgpubs.org | rsc.org, researchgate.net, acgpubs.org |

| Structure & Tautomerism | Exists predominantly in the (E)-keto-enamine form, stabilized by intramolecular hydrogen bonding and conjugation. rsc.org Spectroscopic studies (NMR, IR) confirm this structural preference. researchgate.net | rsc.org, researchgate.net |

| Reactivity | Acts as a versatile precursor for heterocycle synthesis due to its multiple reactive sites. acgpubs.orgresearchgate.net It can react with both electrophiles and nucleophiles. researchgate.net | researchgate.net, acgpubs.org, researchgate.net |

| Applications | Serves as a foundational building block for creating more complex molecules, including those with potential pharmaceutical activity. acgpubs.orgresearchgate.net | acgpubs.org, researchgate.net |

Current Challenges and Unexplored Avenues in Enaminone Chemical Research

Despite decades of research, the full synthetic potential of enaminones is still being uncovered, and several challenges remain.

Regioselectivity Control: A significant challenge lies in controlling the regioselectivity of enaminone reactions. Due to the multiple nucleophilic and electrophilic centers, reactions can often lead to a mixture of products (N-alkylation vs. C-alkylation, for example). Developing highly selective catalysts and reaction conditions to direct the outcome towards a single desired product is a major ongoing effort.

Stereoselective Syntheses: The development of asymmetric syntheses using enaminones to create chiral molecules is a key area for growth. While some progress has been made with chiral enaminones derived from amino acids nih.govnih.gov, expanding the scope of stereoselective transformations remains a significant hurdle.

Expanding Reaction Scope: Much of the known chemistry of enaminones involves their use in cyclization reactions to form heterocycles. researchgate.net An unexplored avenue is the development of novel, non-traditional transformations that go beyond these classical reaction pathways. Recent research has begun to explore uncommon reactivity patterns, such as oxidative cross-coupling and radical processes, which opens up new possibilities for bond formation. researchgate.net

Green Chemistry Approaches: Many traditional methods for enaminone synthesis and transformation rely on harsh conditions or toxic solvents. A continuing challenge is the development of more environmentally benign methodologies, such as using water as a solvent, employing catalyst-free conditions, or utilizing greener catalysts. bohrium.com Recent advances in performing enaminone reactions in aqueous media are a promising step in this direction. bohrium.com

Photochemical and Electrochemical Reactions: The rich electronic nature of the enaminone scaffold makes it an ideal candidate for photochemical and electrochemical transformations. These areas remain relatively underexplored and could provide novel pathways for functionalization and bond construction under mild conditions. researchgate.net

Emerging Research Directions and Potential for Advanced Synthetic Methodologies

The future of enaminone research is poised to move towards more sophisticated applications and the integration of modern technologies to overcome existing challenges.

The utility of enaminones as versatile building blocks is increasingly being leveraged for the synthesis of complex and biologically active molecules. rsc.org Their ability to participate in a variety of transformations makes them valuable intermediates in the construction of natural products and pharmaceuticals. acgpubs.orgresearchgate.net

For a compound like this compound, its simple structure is an advantage, allowing it to be a foundational piece in a multi-step synthesis. For instance, it can be elaborated through sequential reactions to build up more complex acyclic and heterocyclic systems. The focus is shifting from simply creating novel heterocycles to targeting specific, complex molecular architectures that are of interest in medicinal chemistry and materials science. This includes their use in diversity-oriented synthesis to generate libraries of compounds for biological screening.

Reaction Prediction: ML models can be trained on existing reaction data to predict the outcomes of new enaminone reactions. medium.com For this compound, an AI model could predict its reactivity with a vast array of novel electrophiles or nucleophiles, identifying the most likely products and predicting yields. This can save significant time and resources compared to traditional experimental screening. chemeurope.com

Optimization of Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., solvent, temperature, catalyst, concentration) to find the optimal conditions for a desired outcome. pku.edu.cn This could be applied to maximize the yield of a specific regioisomer in the alkylation of this compound or to improve the efficiency of its synthesis.

Discovery of New Reactions: By analyzing large datasets of chemical transformations, AI can identify novel and non-intuitive reaction pathways. nih.gov This could lead to the discovery of unprecedented transformations for enaminones, expanding their synthetic utility beyond currently known reactivity patterns. Researchers are developing platforms that allow chemists to analyze reaction systems and streamline experimentation, which could greatly benefit the systematic study of enaminones. eurekalert.orgchemeurope.com While the application of AI to enaminone chemistry is still in its early stages, the potential to overcome long-standing challenges in selectivity and to discover new synthetic methods is substantial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.